Ethyl 4-(3-bromopropyl)benzoate
Overview
Description
Ethyl 4-bromobenzoate is an ester with electron-withdrawing substituent . It undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .
Synthesis Analysis
In the synthesis of benzoate compounds, tetracaine and pramocaine were used as the lead compounds . The target molecule was designed using the combination principle and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized . The synthesis process involved a route with high total yields, mild conditions, and simple operation . Three steps were used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular formula of Ethyl 4-bromobenzoate is BrC6H4CO2C2H5 . It has a molecular weight of 229.07 .Chemical Reactions Analysis
Ethyl 4-bromobenzoate undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .Physical and Chemical Properties Analysis
Ethyl 4-bromobenzoate is a liquid with a refractive index of n20/D 1.544 (lit.) . It has a boiling point of 131 °C/14 mmHg (lit.) and a density of 1.403 g/mL at 25 °C (lit.) .Mechanism of Action
The mechanism of action for electrophilic substitution reactions involves two steps . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Ethyl 4-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Properties
CAS No. |
56703-31-2 |
---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 4-(3-bromopropyl)benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
HJOKHYAUMWNBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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